molecular formula C16H19NO2S B2966711 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzamide CAS No. 2034543-98-9

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzamide

Cat. No. B2966711
CAS RN: 2034543-98-9
M. Wt: 289.39
InChI Key: VVJNNEJAJAWLRZ-UHFFFAOYSA-N
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Description

“N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzamide” is a chemical compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a benzamide group, which is a carboxamide derived from benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring and a benzamide group. These functional groups could influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiophene ring could contribute to its aromaticity and stability, while the benzamide group could influence its solubility and reactivity .

Scientific Research Applications

Biosensor Development

  • Highly Sensitive Biosensors : A study by Karimi-Maleh et al. (2014) focused on developing a novel modified carbon paste electrode for electrocatalytic determination, demonstrating its potential in biosensor applications.

Synthesis and Biological Activity

  • Antibacterial and Antifungal Properties : Research by Altundas et al. (2010) explored the synthesis of certain thiophene derivatives and their effectiveness against various pathogenic strains, suggesting potential applications in fighting bacterial and fungal infections.

Molecular Structure and Chemistry

  • Molecular Structure Analysis : A study by Helliwell et al. (2012) compared structures of N,N'-bis(2-methylphenyl)-2,2'-thiodibenzamide and related compounds, providing insights into their molecular conformation.

Polymer Chemistry

  • Novel Aromatic Polyimides : Research by Butt et al. (2005) synthesized new diamines for polymerization, demonstrating their solubility and thermal properties, suggesting applications in material science.

Histone Deacetylase Inhibitors

  • Cancer Therapeutic Potential : Jiao et al. (2009) identified thiophene substituted derivatives as effective histone deacetylase inhibitors, indicating their potential in cancer treatment. This research can be found in European journal of medicinal chemistry.

Anticonvulsant Development

  • Potential Anticonvulsants : A study from the ScienceRise: Pharmaceutical Science journal by Sych et al. (2018) examined derivatives of 1,3,4-thiadiazole as potential anticonvulsants, suggesting applications in neurological disorders.

Intermolecular Interactions

  • Molecular Interaction Modeling : Karabulut et al. (2014) investigated the influence of intermolecular interactions on molecular geometry, offering insights for molecular design and synthesis. This research is documented in the Journal of molecular graphics & modelling.

Pharmacological Profile

  • Antipsychotic Agent Potential : A study in the Journal of Pharmacology and Experimental Therapeutics by Vanover et al. (2006) explored the properties of a compound related to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzamide, indicating its potential as an antipsychotic agent.

Antimicrobial and Antioxidant Activities

  • Bioactive Compounds from Endophytic Fungi : Xiao et al. (2014), in the Journal of agricultural and food chemistry, isolated novel compounds from endophytic fungi showing antimicrobial and antioxidant activities, highlighting their therapeutic potential.

Analgesic and Anti-inflammatory Effects

  • Pain and Inflammation Treatment : A study by Oskay et al. (1989) in the Journal of pharmaceutical sciences explored the effects of certain benzamide derivatives, suggesting their use in treating pain and inflammation.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-11-4-3-5-13(10-11)16(19)17-9-8-14-6-7-15(20-14)12(2)18/h3-7,10,12,18H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJNNEJAJAWLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CC=C(S2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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